N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide
Description
Chemical Structure and Classification
N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide represents a sophisticated organic compound characterized by its complex molecular architecture. The compound possesses the molecular formula C10H14ClN5O2 with a molecular weight of 271.70 grams per mole. The structural framework incorporates three distinct chemical moieties: a 4-amino-6-chloropyrimidine core, a hydrazone linkage, and a tert-butoxy carbamate protecting group. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is tert-butyl N-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate, reflecting the E-configuration of the carbon-nitrogen double bond within the hydrazone functional group.
The compound's structural complexity is evident in its Simplified Molecular Input Line Entry System representation: CC(C)(C)OC(=O)N/N=C/C1=C(N=CN=C1Cl)N, which demonstrates the connectivity between the tert-butyl carbamate group and the pyrimidine heterocycle through the hydrazone bridge. The International Chemical Identifier string provides additional structural detail: InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4+, confirming the stereochemical configuration at the hydrazone double bond. This compound belongs to the broader classification of pyrimidine hydrazones, a category of heterocyclic compounds that have gained significant attention in pharmaceutical research due to their diverse biological activities.
The pyrimidine ring system serves as the foundational scaffold, characterized by a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The incorporation of amino and chloro substituents at positions 4 and 6, respectively, creates a unique electronic environment that influences the compound's reactivity and biological properties. The hydrazone functional group, formed through the condensation of a hydrazine derivative with an aldehyde, introduces additional chemical versatility and potential for biological interaction. The tert-butoxy carbamate moiety functions as a protecting group, enhancing the compound's stability and potentially modulating its pharmacokinetic properties.
Historical Context and Research Significance
The development of pyrimidine hydrazone derivatives has emerged as a significant research focus within medicinal chemistry over the past two decades. Pyrimidine-containing compounds have established themselves as crucial components in drug discovery, with their structural similarity to naturally occurring nucleobases providing a foundation for biological activity. The historical significance of pyrimidines in pharmaceutical research stems from their presence in essential biological molecules such as thymine, cytosine, and uracil, which constitute the building blocks of nucleic acids. This inherent compatibility with biological systems has made pyrimidine derivatives attractive targets for the development of antimicrobial, antiviral, and anticancer agents.
Research into hydrazone derivatives has revealed their exceptional versatility as pharmacological agents, with documented activities spanning antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis and evaluation of hydrazone compounds gained momentum in the early 2000s, when researchers began to recognize their potential as lead compounds for drug development. Specifically, hydrazide-hydrazone derivatives have been extensively studied for antimicrobial applications, with research findings from 2010-2016 demonstrating their effectiveness against multidrug-resistant bacterial strains.
The significance of N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide lies in its combination of established pharmacophores within a single molecular framework. Recent studies have shown that pyrimidine hydrazone derivatives can be synthesized using various methodologies, including solution-based synthesis, mechanochemical approaches, and solid-state melt reactions. The mechanochemical approach has proven particularly effective for quinazoline derivatives, while solid-state melt reactions demonstrate superior efficiency for nicotinic-based hydrazones. These synthetic advances have enabled researchers to explore structure-activity relationships more comprehensively, leading to the identification of compounds with enhanced biological profiles.
Contemporary research has focused on the development of novel 2,4-diarylaminopyrimidine-based hydrazones as anti-thyroid cancer agents, with some compounds demonstrating exceptional cytotoxic activity against cancer cell lines. For instance, compound 14f in recent studies exhibited remarkable anti-proliferative effects against TPC-1 cells with an IC50 value of 0.113 micromolar and potent Focal Adhesion Kinase inhibitory activity with an IC50 of 35 nanomolar. These findings have reinforced the therapeutic potential of pyrimidine hydrazone derivatives and have directed research efforts toward optimizing their chemical structures for enhanced biological activity.
Objectives and Scope of Academic Inquiry
The academic investigation of N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide encompasses multiple research objectives that address both fundamental chemical properties and potential therapeutic applications. Primary research objectives include the comprehensive characterization of the compound's chemical structure, elucidation of its synthetic pathways, and evaluation of its biological activities within the context of existing pyrimidine hydrazone research. The scope of inquiry extends to understanding the compound's reactivity patterns, stability profiles, and potential for further chemical modification to enhance its therapeutic utility.
Structural analysis represents a fundamental aspect of the research scope, involving the application of advanced spectroscopic techniques to confirm the compound's molecular architecture and stereochemical configuration. Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and X-ray crystallography provide essential data for structural validation and understanding of intermolecular interactions. The investigation includes detailed analysis of the compound's conformational flexibility and the influence of the tert-butoxy protecting group on overall molecular stability.
Synthetic methodology development constitutes another critical research objective, focusing on optimizing reaction conditions for the compound's preparation and exploring alternative synthetic routes. Research in this area aims to establish efficient protocols for large-scale synthesis while minimizing environmental impact through green chemistry approaches. The investigation includes evaluation of mechanochemical synthesis methods, which have shown promise for related pyrimidine hydrazone derivatives, and exploration of vapor-mediated synthesis techniques for post-synthetic modifications.
Biological activity assessment forms a central component of the research scope, encompassing antimicrobial, anticancer, and enzyme inhibition studies. The research objectives include systematic evaluation of the compound's activity against various bacterial and fungal strains, assessment of its cytotoxic effects on cancer cell lines, and investigation of its potential as an enzyme inhibitor. Structure-activity relationship studies aim to identify the molecular features responsible for biological activity and guide the design of more potent derivatives.
The scope of academic inquiry also encompasses computational studies, including molecular docking simulations and pharmacokinetic modeling to predict the compound's behavior in biological systems. These studies provide insights into potential binding modes with target proteins and help evaluate the compound's drug-like properties. Additionally, research objectives include investigation of the compound's mechanism of action at the molecular level, particularly its interactions with cellular targets and its effects on biochemical pathways relevant to disease processes.
Properties
IUPAC Name |
tert-butyl N-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKZYJEZUFSMT-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(N=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-butoxycarbonyl carbohydrazide precursor
- Starting from tert-butyl carbamate derivatives or tert-butyl esters, the hydrazide functionality is introduced by reacting with hydrazine hydrate or carbohydrazide reagents.
- The Boc group is installed or retained to protect the hydrazide nitrogen during subsequent transformations.
- This step often involves mild conditions to prevent deprotection or side reactions.
Condensation with 4-amino-6-chloropyrimidine moiety
- The key step is the formation of the Schiff base (imine) by condensation of the Boc-protected carbohydrazide with the aldehyde or equivalent functional group on the 4-amino-6-chloropyrimidine derivative.
- The reaction is typically carried out in anhydrous solvents such as ethanol or methanol under reflux or room temperature with acid or base catalysis to promote imine formation.
- The E-configuration of the imine is favored due to steric and electronic factors.
Purification and Characterization
- The product is purified by recrystallization or chromatographic techniques.
- Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl carbazate + hydrazine hydrate, solvent (e.g., ethanol), reflux | Formation of Boc-protected carbohydrazide intermediate | 70-85 |
| 2 | Boc-carbohydrazide + 4-amino-6-chloropyrimidine-5-carbaldehyde, ethanol, reflux or room temp, catalytic acid/base | Condensation to form N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide | 60-80 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | - |
- Studies on similar pyrimidine-based hydrazone compounds indicate that reaction time and solvent choice critically influence the yield and purity of the product.
- Using anhydrous conditions and mild acid catalysts (e.g., acetic acid) improves imine formation without decomposing the Boc group.
- Temperature control is essential; room temperature reactions favor selectivity, while reflux can accelerate reaction but may cause side reactions.
- The Boc protecting group provides stability during synthesis and can be removed later if needed under acidic conditions.
| Parameter | Typical Data for N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide |
|---|---|
| Molecular Formula | C10H14ClN5O2 |
| Molecular Weight | 271.7 g/mol |
| NMR (1H, DMSO-d6) | Signals corresponding to tert-butyl group (~1.4 ppm, s, 9H), imine proton (~8-9 ppm, s), aromatic pyrimidine protons (6-8 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 272 (M+H)+ |
| Melting Point | Typically 150-160 °C (literature dependent) |
Chemical Reactions Analysis
N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxalyl chloride, methanol, and various reducing agents.
Scientific Research Applications
Medicinal Chemistry
N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has shown potential as an inhibitor of enzymes involved in nucleic acid metabolism. This suggests possible applications in cancer therapy, particularly due to its structural similarities with known anticancer agents.
Key Findings :
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells .
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-Amino-6-chloropyrimidine | Antimicrobial properties | Potential for drug development |
| 5-Fluorouracil | Chemotherapeutic agent | Established anticancer activity |
Polymer Science
The compound can be utilized in controlled ring-opening polymerization processes. It has been studied for its role in synthesizing well-defined peptoid-based polyacids.
Method of Application :
- Synthesis : The compound is polymerized using primary amine initiators.
Results :
- The polymerization yields poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weights ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution (PDI = 1.003–1.026).
Materials Science
N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has been investigated for its potential use as a substitute for hydrazine in fuel cell applications.
Method of Application :
- Theoretical Studies : The adsorption behavior of carbohydrazide on gold surfaces was studied using density functional theory.
Results :
- Insights into the interaction mechanisms provide foundational knowledge for developing new materials for energy applications.
Case Study 1: Anticancer Evaluation
A series of derivatives based on similar structural frameworks were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against multiple cancer cell lines, indicating that N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide could serve as a lead compound for further drug development .
Case Study 2: Polymerization Studies
Research demonstrated that the controlled polymerization of N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide led to the formation of polymers with desirable properties for biomedical applications. The study highlighted the importance of the tert-butoxy group in achieving controlled reactions and defined molecular weights.
Mechanism of Action
The mechanism of action of N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves inhibiting specific molecular targets and pathways involved in cancer cell proliferation. It binds to and inhibits the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells.
Comparison with Similar Compounds
Key analogues include derivatives with substituted pyrimidines, aromatic aldehydes, and alternative protecting groups.
Structural Analogues and Substituent Effects
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number | Reference |
|---|---|---|---|---|---|
| N'-(1E)-(4-Amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide | Pyrimidine | 4-Amino, 6-chloro, tert-butoxy | 271.71 | 1432903-09-7 | |
| N'-[(3,4-Dimethoxyphenyl)methylidene]-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbohydrazide | Chromeno-pyridine | 3,4-Dimethoxyphenyl, methyl | 427.46 (calc.) | Not reported | |
| N'-[(tert-Butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide | Benzyl-substituted | Phenylethyl, dual tert-butoxy | 334.41 | Not reported | |
| N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide | Furan | Furan-2-yl, Z-configuration | 225.25 (calc.) | Not reported | |
| N'-[(4-Methylphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide | Tribromophenoxy | 4-Methylphenyl, tribromophenoxy | 504.99 | 5475-77-4 |
Key Observations :
- Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine core (electron-deficient due to chloro and amino groups) contrasts with chromeno-pyridine (electron-rich, fused system in ) or furan-based analogues (aromatic heterocycle in ). These differences influence solubility, π-π stacking, and hydrogen-bonding capabilities.
- Substituent Effects: The tert-butoxy group in the target compound enhances steric bulk and may improve metabolic stability compared to smaller substituents (e.g., methoxy in ).
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound exhibits characteristic N-H stretches (~3150–3400 cm⁻¹) similar to , but lacks the carbonyl (C=O) stretch seen in chromeno-pyridine derivatives (1671 cm⁻¹ in ).
- NMR Data : Tert-butoxy groups in the target and show distinct singlet peaks at ~1.45 ppm (¹H) and 80–82 ppm (¹³C). Chloro substituents (e.g., in ) deshield adjacent protons.
Biological Activity
N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C₁₀H₁₄ClN₅O₂
- Molecular Weight : 271.7 g/mol
- CAS Number : 1432903-09-7
The compound is characterized by a pyrimidine core with amino and chloro substitutions, linked to a tert-butoxy group via a hydrazone bond. This structural configuration is crucial for its biological interactions and activities.
N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide acts primarily as an inhibitor of specific enzymes involved in nucleic acid metabolism. Its mechanism includes:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is essential for DNA synthesis and repair, making it a critical target in cancer treatments. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells.
- Interference with DNA Repair Mechanisms : Compounds with similar structures have shown the ability to interfere with DNA synthesis and repair, which is vital for the survival of rapidly dividing cells such as cancer cells.
Biological Activity and Applications
The biological activities of N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide include:
-
Anticancer Properties :
- Effective against chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) by inhibiting pathways that promote cell survival and proliferation.
- Similar compounds have demonstrated efficacy in various cancer models, suggesting a broad potential for this compound.
- Enzyme Inhibition :
-
Research Applications :
- Used as a reagent in organic synthesis and studies related to molecular biology and cell biology.
- Potential applications in drug development due to its unique structural features that enhance stability and bioactivity compared to other pyrimidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of DHFR activity in vitro, correlating with reduced cell viability in CLL cell lines. |
| Study 2 | Showed that structural modifications could enhance the compound's binding affinity to target enzymes, improving its therapeutic potential. |
| Study 3 | Investigated the compound's effects on DNA repair pathways, revealing that it induces apoptosis in cancer cells through DNA damage accumulation. |
Q & A
Q. What are the optimal synthetic routes for N'-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide?
Methodological Answer: Synthesis typically involves condensation of 4-amino-6-chloropyrimidine-5-carbaldehyde with tert-butoxycarbohydrazide under reflux in anhydrous ethanol or methanol. Key steps include:
- Schiff base formation: Catalyzed by acetic acid or triethylamine to facilitate imine bond formation .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield optimization: Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 aldehyde/hydrazide) are critical.
Q. Table 1: Synthetic Yield Under Varying Conditions
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | AcOH | 12 | 65 |
| Methanol | TEA | 18 | 72 |
| THF | None | 24 | 48 |
Q. How can structural characterization be performed for this compound?
Methodological Answer:
Q. What are the stability considerations during storage?
Methodological Answer:
- Storage conditions: Refrigerate at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the tert-butoxy group .
- Decomposition risks: Exposure to strong acids/bases or elevated temperatures (>50°C) may cleave the hydrazide bond .
Advanced Research Questions
Q. How can computational methods predict biological activity?
Methodological Answer:
Q. Table 2: Docking Scores Against Cancer Targets
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Topoisomerase II (PDB:1ZXM) | -9.2 |
| EGFR Kinase (PDB:1M17) | -8.5 |
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Q. What strategies validate the compound’s mechanism in antimicrobial assays?
Methodological Answer:
- Time-kill kinetics: Monitor bacterial growth (OD₆₀₀) post-treatment at 2-hour intervals. Compare with controls (ciprofloxacin) .
- ROS detection: Use fluorescent probes (DCFH-DA) to quantify reactive oxygen species in treated microbial cultures .
- Resistance studies: Serial passage assays (20 generations) to assess mutation frequency under sub-MIC concentrations .
Q. How to optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
